1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 4-methoxy-3,5-dimethylpyridin-2-ylmethyl group at position 1 and a 2-(thiophen-2-yl)ethyl chain at position 3.
Properties
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O3S2/c1-13-11-22-16(14(2)18(13)27-3)12-24-17-7-10-29-19(17)20(25)23(21(24)26)8-6-15-5-4-9-28-15/h4-5,7,9-11,19H,6,8,12H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOCNRPAXKDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N3O3S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a methoxy group and a thiophene moiety. The molecular formula is , and it has a molecular weight of approximately 332.42 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also shown promising antimicrobial activity. In particular, studies reported that modifications to the pyrimidine ring enhance antibacterial potency against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism of action .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Compounds with similar structures have been evaluated for their ability to inhibit these enzymes, which are involved in inflammatory processes. The inhibition of COX enzymes can lead to reduced inflammation and pain relief .
Case Study 1: Anticancer Efficacy
In a study published in the journal Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that one derivative exhibited an IC50 value of 15 µM, suggesting potent activity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Standard Drug | 20 | MCF-7 |
| Control | >50 | MCF-7 |
Case Study 2: Antimicrobial Testing
A separate study investigated the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Scientific Research Applications
Antioxidant Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to the target compound can scavenge free radicals effectively. The incorporation of thiophene rings enhances the electron-donating ability of these compounds, making them suitable candidates for developing antioxidant agents .
Antibacterial and Antifungal Activities
The thieno[3,2-d]pyrimidine scaffold has been explored for its antibacterial and antifungal activities. In vitro studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains and fungi. For instance, a series of antipyrine-thiophene hybrids were synthesized and evaluated for their antibacterial efficacy, showcasing promising results .
Anti-inflammatory Effects
Compounds containing the thieno[3,2-d]pyrimidine moiety have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .
Anticancer Potential
Recent research has highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, derivatives have shown effectiveness against specific cancer cell lines by disrupting cellular signaling pathways critical for cancer cell survival .
Organic Electronics
The unique electronic properties of thieno[3,2-d]pyrimidine derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors has been explored in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research has shown that incorporating these compounds into device architectures can enhance performance metrics such as efficiency and stability .
Sensors
The compound's electronic properties also lend themselves to sensor technology. Thieno[3,2-d]pyrimidine derivatives have been utilized in the fabrication of chemical sensors capable of detecting various analytes due to their selective binding properties .
Case Studies
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-2,4-dione Derivatives
Example: 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ()
- Structural Differences: The target compound has a thieno[3,2-d]pyrimidine core, whereas this analog uses thieno[2,3-d]pyrimidine. Substitutions at positions 5 and 6 (imidazo-pyridine and methyl groups) differ from the target’s pyridinylmethyl and thiophenylethyl groups.
- Biological Activity: Exhibited moderate antimicrobial activity (MIC: 12.5–25 μg/mL against S. aureus and E. coli) and outperformed streptomycin against P. aeruginosa (MIC < 6.25 μg/mL) .
- Synthesis: Prepared via alkylation of bromoacetyl intermediates with 2-aminopyridine, yielding 46%–86% .
Comparison : The target compound’s pyridine and thiophene substituents may improve solubility or target specificity compared to imidazo-pyridine analogs.
Tetrahydropyrimidine Derivatives with Thiophenyl Substituents
Example : 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione ()
- Structural Differences: A tetrahydropyrimidine core instead of thieno-pyrimidine. The thiophenyl group is directly attached at position 4.
- Physicochemical Data : Molecular weight 271.34 g/mol, elemental analysis (C: 62.12%, H: 4.91%, N: 15.29%) .
- Synthesis : Formed via condensation of carbon disulfide and aromatic aldehydes under reflux, followed by crystallization .
Pyrido[2,3-d]pyrimidine Derivatives
Example : 9-Substituted-1,3,6,8,9,10-hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones ()
- Structural Differences: A pyrido-dipyrimidine scaffold with dithioxo groups, contrasting with the monocyclic thieno-pyrimidine core.
- Synthesis: Prepared via condensation of 6-amino-2-thioxo-pyrimidin-4-one with aromatic aldehydes in acidic methanol .
Comparison : The pyrido-dipyrimidine system’s extended conjugation may enhance rigidity but reduce metabolic stability compared to the target compound’s simpler core.
Data Tables
Table 2: Physicochemical Properties
*LogP estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
